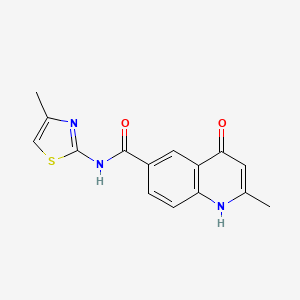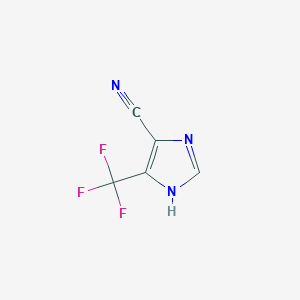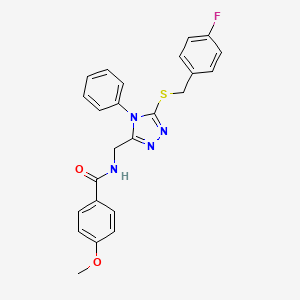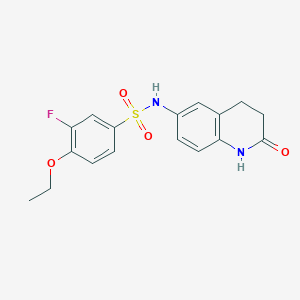![molecular formula C21H20ClFN4OS B2625427 N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216811-42-5](/img/structure/B2625427.png)
N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H20ClFN4OS and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential and Chemical Properties
N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride belongs to a class of compounds with significant biological and therapeutic potential. The scientific research around compounds similar to this chemical structure has focused on their pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitumor, and CNS (Central Nervous System) effects.
Conversion to Potent CNS Drugs : Compounds such as imidazoles and benzimidazoles, related to the chemical structure of interest, have been studied for their potential conversion into more potent drugs targeting the central nervous system. This research avenue explores the synthesis of novel compounds that could address the rising incidence of challenging new CNS diseases (S. Saganuwan, 2020).
Antitumor Activity : Imidazole derivatives have been reviewed for their antitumor activities. The structure-function relationship of these compounds has been explored to understand their mechanism of action and potential in cancer treatment. This research highlights the therapeutic relevance of imidazole and benzimidazole derivatives, indicating the potential of similar compounds for antitumor applications (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).
Antioxidant and Anti-inflammatory Agents : Research has also focused on the development of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. This work involves synthesizing new compounds and evaluating their efficacy, highlighting the importance of thiazole derivatives in medicinal chemistry (Dattatraya G. Raut et al., 2020).
DNA Binding and Fluorescent Staining : Certain benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong binding affinity to the minor groove of double-stranded DNA. These compounds are widely used as fluorescent DNA stains, providing insights into chromosome and nuclear structures and functions (U. Issar, R. Kakkar, 2013).
Structural Activity Relationships : The exploration of structural activity relationships (SAR) among benzothiazole derivatives has revealed their significance in medicinal chemistry. These studies have detailed the pharmacological activities linked to structural modifications, underscoring the therapeutic versatility of benzothiazole and its derivatives (M. Bhat, S. L. Belagali, 2020).
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the compound “3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride” might interact with a variety of targets depending on its specific structure and modifications.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the enzyme cyclooxygenase, thereby reducing the production of prostaglandins and exerting an anti-inflammatory effect .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its specific chemical structure. Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which might influence their absorption and distribution.
Action Environment
The action, efficacy, and stability of this compound might be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the solubility and stability of imidazole derivatives can be influenced by the pH of the environment .
Propiedades
IUPAC Name |
3-fluoro-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS.ClH/c1-15-6-7-18-19(12-15)28-21(24-18)26(10-3-9-25-11-8-23-14-25)20(27)16-4-2-5-17(22)13-16;/h2,4-8,11-14H,3,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCADCPMLBQAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)
![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2625351.png)

![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)

![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2625361.png)
![ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2625365.png)

![Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2625367.png)